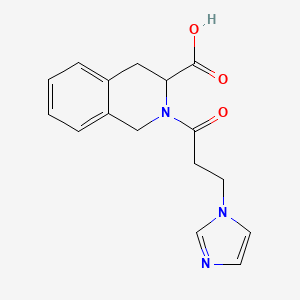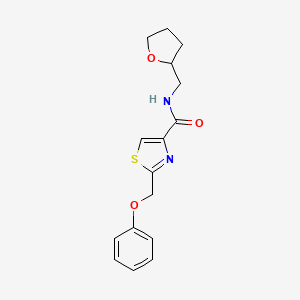
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide, also known as BDF 8634, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to possess various biological activities.
Mecanismo De Acción
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 exerts its biological effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the proper folding and stabilization of various proteins, including those involved in cancer cell growth and survival. Inhibition of Hsp90 by N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 leads to the degradation of these proteins, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 has been shown to possess both biochemical and physiological effects. Biochemically, it inhibits the activity of Hsp90, leading to the degradation of various proteins involved in cancer cell growth and survival. Physiologically, it has been shown to inhibit tumor growth and angiogenesis, as well as possess anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 in lab experiments is its specificity for Hsp90 inhibition, which makes it a useful tool for studying the role of Hsp90 in various disease conditions. However, one limitation is that it may not be suitable for use in certain experimental systems due to its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634. One potential area of investigation is its potential as an anti-cancer agent in combination with other drugs. Another area of interest is the development of more potent analogs of N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 exerts its biological effects.
Métodos De Síntesis
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 can be synthesized through a multistep process involving the reaction of 2-bromo-4,6-difluoroaniline with tert-butylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to further reactions to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide 8634 has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. The compound has also been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.
Propiedades
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF2NO/c1-17(2,3)11-6-4-10(5-7-11)16(22)21-15-13(18)8-12(19)9-14(15)20/h4-9H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNXQSVHDJGVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)


![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)
![1'-Acetyl-8-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7469704.png)
![1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B7469705.png)
![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)

![5-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7469730.png)
![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)

![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)